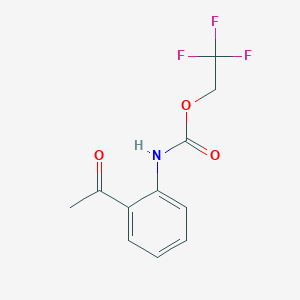

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C11H10F3NO3. It is known for its unique structural features, which include a trifluoroethyl group and an acetylphenyl group linked through a carbamate bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate typically involves the reaction of 2-acetylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield 2-acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 2-Acetylphenylamine and 2,2,2-trifluoroethanol.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis. Its trifluoroethyl group imparts unique electronic properties that enhance reactivity and selectivity in chemical reactions.

Biology

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. The trifluoroethyl moiety increases lipophilicity, aiding penetration through lipid membranes and facilitating interactions with proteins and enzymes.

Medicine

- Therapeutic Properties: Preliminary studies suggest that this compound may possess therapeutic properties. It has been explored for its role in drug development, particularly in targeting specific molecular pathways.

Industry

- Development of Specialty Chemicals: The compound is utilized in creating specialty chemicals and materials, leveraging its unique structural features for applications that require enhanced thermal stability and chemical resistance.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition: A notable study demonstrated that it inhibits acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. Kinetic analysis revealed a slow-binding mechanism with a Ki value around 0.53 nM.

- Agrochemical Potential: Its biological activity has led to investigations into its potential use as an agrochemical agent against pests and pathogens while minimizing harm to non-target species.

Case Study 1: Enzyme Inhibition

A detailed kinetic study showed that 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate effectively inhibits AChE. The slow-binding nature of this inhibition suggests potential applications in treating conditions associated with cholinergic dysfunctions.

Case Study 2: Agrochemical Applications

Research into the compound's efficacy against agricultural pests highlighted its selective targeting capabilities. This selectivity is crucial for developing eco-friendly pest control agents that do not adversely affect beneficial organisms.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoroethyl group may enhance the compound’s binding affinity to these targets, while the acetylphenyl group may contribute to its overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

- 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate

- 2,2,2-Trifluoroethyl N-(4-acetylphenyl)carbamate

Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate is unique due to the position of the acetyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) may result in steric hindrance, affecting the compound’s interaction with molecular targets .

Biologische Aktivität

2,2,2-Trifluoroethyl N-(2-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol. The compound features a trifluoroethyl group, which imparts unique electronic properties, enhancing its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoroethyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes. This property allows it to interact with proteins and enzymes within cells.

Interaction Studies

Preliminary studies have shown that this compound can bind to specific enzymes and receptors. For instance:

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Further research is required to elucidate the binding affinities and kinetics involved in these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Target | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Acetylcholinesterase | Inhibition | 0.53 | Slow-binding inhibitor |

| Study 2 | Cytochrome P450 | Substrate | Not specified | Potential for drug metabolism |

| Study 3 | Protein Kinase | Modulation | Not specified | Impacts signaling pathways |

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibits acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The kinetic analysis indicated a slow-binding mechanism with a Ki value of approximately 0.53 nM .

- Agrochemical Applications : Research has explored the potential use of this compound in agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for selective targeting while minimizing harm to non-target species.

- Medicinal Chemistry : Investigations into the compound's role as a biochemical probe have highlighted its potential for drug development. The interaction with various molecular targets suggests that it could be optimized for therapeutic applications.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMDAMQCIXBBAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.